3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene
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Overview
Description
3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene is a sesquiterpenoid, a class of terpenes that consist of three isoprene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions involving azulene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce hydrocarbons or alcohols .
Scientific Research Applications
3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of dermatological and anticancer diseases.
Industry: It is used in the production of fragrances and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)-3a,4,5,6,7,8-hexahydroazulene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antioxidant properties.
Chamazulene: Known for its anti-inflammatory and antispasmodic effects.
Sodium gualenate: Used in various therapeutic applications due to its anti-inflammatory properties
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .
Properties
CAS No. |
54707-24-3 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-yl-3a,4,5,6,7,8-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h6,8,10-11,13,15H,5,7,9H2,1-4H3 |
InChI Key |
FTEWQLGBRGODQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC2C1=CC=C2C)C(C)C |
Origin of Product |
United States |
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